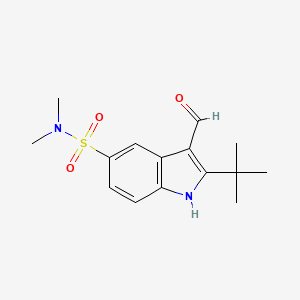

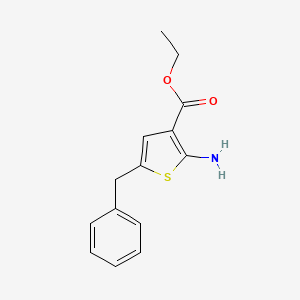

3-Amino-3-(5-methyl-2-furyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

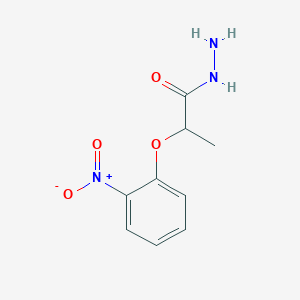

3-Amino-3-(5-methyl-2-furyl)propanoic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalyst in Organic Reactions

3-Amino-3-(5-methyl-2-furyl)propanoic acid derivatives have been used as catalysts in organic reactions. For instance, they showed high conversion and selectivity in the alkylation of methyl 3-(2-furyl) propanoate and 3-(2-furyl) propyl acetate using acid zeolites as heterogeneous catalysts (Algarra, Corma, García, & Primo, 1995).

Synthesis of Furan Compounds

Derivatives of this compound are significant in the synthesis of furan compounds. They exhibit strong antibacterial activity against specific microorganisms and are used in the synthesis of oxadiazoles and thiadiazoles (Hirao & Kato, 1971).

Antimicrobial Activity

Certain derivatives of this compound, such as methyl esters and nitriles, have shown inhibitory effects on the growth of microorganisms like Chlorella pyrenoidosa and Saccharomyces cerevisiae (Balaz, Ilavský, Šturdı́k, & Kovác, 2008).

Synthesis of Lactones

It has been used in the efficient synthesis of eight-membered lactones through intramolecular silicon-directed acylative ring-opening reactions (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).

Root Growth-Inhibitory Activity

Compounds like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids derived from this compound have been synthesized and demonstrated root growth-inhibitory activity towards rape seedlings (Kitagawa, Nakamura, & Masai, 2003).

Pharmaceutical Applications

Derivatives of this compound have been used in the synthesis of cyclic tetrapeptides like endolides A and B, which have significant biological profiles (Davison, Cameron, Harris, & Brimble, 2019).

Synthesis of Novel Anti-Malarial Agents

Compounds with a this compound structure have been involved in the development of novel anti-malarial agents (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).

作用機序

Target of Action

Similar compounds have been postulated to function as inhibitors of the enzyme cyclooxygenase-2 (cox-2) , a key player in the synthesis of pro-inflammatory molecules.

Mode of Action

If it functions similarly to related compounds, it may act as an inhibitor of COX-2, preventing the synthesis of pro-inflammatory molecules .

Biochemical Pathways

If it acts as a COX-2 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and other inflammatory mediators .

Result of Action

If it inhibits COX-2, it could potentially reduce inflammation by decreasing the production of pro-inflammatory molecules .

生化学分析

Biochemical Properties

3-Amino-3-(5-methyl-2-furyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic research enzymes . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s unique structure allows it to form specific interactions with biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact proteomic research, indicating its role in altering protein expression and function . These effects are crucial for understanding how this compound can be used in therapeutic and research applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression, further influencing cellular functions . The detailed understanding of these mechanisms is essential for leveraging this compound in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these pathways helps in elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Studying these aspects is essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles

特性

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439121-19-4 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)